5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
Overview
Description
1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- is a chemical compound with the molecular formula C20H14F4. It is a derivative of terphenyl, a type of aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The addition of ethyl and tetrafluoro groups to the terphenyl structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives .
Scientific Research Applications
1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and aromatic rings enable it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1’4’,1’‘-Terphenyl, 2’,3,4,5-tetrafluoro-4’'-propyl-: This compound has a similar structure but with a propyl group instead of an ethyl group.
1,1’4’,1’‘-Terphenyl, 4’‘-ethyl-2’-fluoro-4-propyl-: This compound features a single fluorine atom and a propyl group.
Uniqueness
1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- is unique due to the specific arrangement of its ethyl and tetrafluoro groups. This configuration imparts distinct physical and chemical properties, such as higher stability and specific reactivity patterns, making it valuable for specialized applications .
Properties
IUPAC Name |
5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZUWIASASXWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475769 | |
Record name | 4''-Ethyl-2',3,4,5-tetrafluoro-1,1':4',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326894-55-7 | |
Record name | 2-BB(F)B(F,F)-F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326894-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4''-Ethyl-2',3,4,5-tetrafluoro-1,1':4',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1':4',1''-Terphenyl, 4''-ethyl-2',3,4,5-tetrafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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